Cas no 91-01-0 (Benzhydrol)

Benzhydrol (diphenylmethanol) is a secondary alcohol with the molecular formula C₁₃H₁₂O, characterized by its two phenyl groups attached to a central hydroxymethyl group. This white crystalline solid is sparingly soluble in water but readily dissolves in organic solvents like ethanol and ether. Benzhydrol serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. Its stability and reactivity make it valuable for Grignard reactions, reductions, and as a precursor to benzhydryl derivatives. The compound’s high purity and consistent performance ensure reliable results in research and industrial applications. Proper handling is advised due to potential irritant properties.
Benzhydrol structure
Benzhydrol structure
Product Name:Benzhydrol
CAS No:91-01-0
MF:C13H12O
MW:184.233783721924
MDL:MFCD00004488
CID:34583
PubChem ID:7037
Update Time:2025-09-17

Benzhydrol Chemical and Physical Properties

Names and Identifiers

    • Diphenylmethanol
    • Diphenylcarbinol
    • benzhydryl alcohol
    • Trichlorethyl Benzoquinone
    • Benzhydrol
    • 1,1-diphenylmethanol
    • BENZOHYDROL
    • benzydrol
    • BNEZHYDROL
    • diphenyl methylol
    • diphenyl-methanol
    • hydroxy-diphenyl methane
    • ​MOE-300
    • Diphenhydramine Impurity D
    • Hydroxydiphenylmethane
    • Diphenylmethyl alcohol
    • Diphenyl carbinol
    • alpha-Phenylbenzenemethanol
    • diphenyl methanol
    • Benzenemethanol, .alpha.-phenyl-
    • Benzenemethanol, alpha-phenyl-
    • S4HQ1H8OWD
    • QILSFLSDHQAZET-UHFFFAOYSA-N
    • diphenylmethan-1-ol
    • Benzhydrol, 99%
    • PubChem14509
    • Diphenylmethanol, 99%
    • 1gt5
    • .alpha.-Phenylbenzy
    • Benzhydrol (8CI)
    • α-Phenylbenzenemethanol (ACI)
    • NSC 32150
    • α-Phenylbenzyl alcohol
    • Diphenhydramine Hydrochloride Imp. D
    • MDL: MFCD00004488
    • Inchi: 1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
    • InChI Key: QILSFLSDHQAZET-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 1424379

Computed Properties

  • Exact Mass: 184.08900
  • Monoisotopic Mass: 184.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless needle like crystals.
  • Density: 1.103
  • Melting Point: 65-67 °C (lit.)
  • Boiling Point: 297-298 °C(lit.)
  • Flash Point: 160 °C
  • Refractive Index: 1.599
  • Solubility: 0.52g/l insoluble
  • Water Partition Coefficient: Slightly soluble in water.
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, acids.
  • PSA: 20.23000
  • LogP: 2.76830
  • Merck: 1090
  • Solubility: It is easily soluble in ethanol, diethyl ether, chloroform and carbon disulfide. At 20 ℃, 1g of product is soluble in 2000ml of water and almost insoluble in cold crude gasoline.
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Benzhydrol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S24/25
  • RTECS:DC7452000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38

Benzhydrol Customs Data

  • HS CODE:2906210000
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Benzhydrol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2387645-44-3 Solvents: Isopropanol ;  8 h, 80 °C
Reference
Ruthenium(II) complexes with pyridine-based Schiff base ligands: Synthesis, structural characterization and catalytic hydrogenation of ketones
Buldurun, Kenan ; Ozdemir, Metin, Journal of Molecular Structure, 2020, 1202,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ;  6 h, 40 °C
Reference
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation
Ichikawa, Tomohiro; Netsu, Moeko; Mizuno, Masahiro; Mizusaki, Tomoteru; Takagi, Yukio; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Production Method 3

Reaction Conditions
1.1 Solvents: Diethyl ether ;  5 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  > 1 min, rt
Reference
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E
Lebleu, Thomas; Paquin, Jean-Francois, Tetrahedron Letters, 2017, 58(5), 442-444

Production Method 4

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: 1957178-42-5 Solvents: Acetonitrile ;  30 min, 80 °C
Reference
Optimum difunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments
Paul, Bhaskar; Chakrabarti, Kaushik; Kundu, Sabuj, Dalton Transactions, 2016, 45(27), 11162-11171

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Reference
In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation
Desroches, Justine; Champagne, Pier Alexandre; Benhassine, Yasmine; Paquin, Jean-Francois, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

Production Method 6

Reaction Conditions
1.1 Reagents: Ytterbium ,  Acetyltrimethylsilane Solvents: Tetrahydrofuran
Reference
Novel deoxygenative acylation of diaryl ketones with acylsilanes mediated by lanthanoid metals
Taniguchi, Yuki; Nagafuji, Akihiro; Makioka, Yoshikazu; Takaki, Ken; Fujiwara, Yuzo, Tetrahedron Letters, 1994, 35(37), 6897-8

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen ,  18-Crown-6 Solvents: Dimethyl sulfoxide
1.2 Reagents: Sodium borohydride
Reference
Oxidation of fluorene and diphenylmethane in base-oxygen-reducing agent systems
Grigoryan, G. S.; Tovmasyan, V. S.; Malkhasyan, A. Ts.; Martirosyan, G. T.; Beletskaya, I. P., Doklady Akademii Nauk SSSR, 1987, 295(5), 1124-7

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2768539-85-9 Solvents: Isopropanol ;  5 h, 82 °C
Reference
Half-sandwich ruthenium(II)(η6-p-cymene) complexes: Syntheses, characterization, transfer hydrogenation reactions, antioxidant and enzyme inhibitory activities
Buldurun, Kenan ; Turan, Nevin; Mahmoudi, Ghodrat; Bursal, Ercan, Journal of Molecular Structure, 2022, 1262,

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Photochemical electron-transfer reactions of 1,1-diarylethylenes
Mattes, Susan L.; Farid, Samir, Journal of the American Chemical Society, 1986, 108(23), 7356-61

Production Method 10

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Reference
Synthesis of 1-Pyrroline by Denitrogenative Ring Expansion of Cyclobutyl Azides under Thermal Conditions
Miki, Yuya; Tomita, Naohito; Ban, Kazuho; Sajiki, Hironao ; Sawama, Yoshinari, Advanced Synthesis & Catalysis, 2021, 363(14), 3481-3484

Production Method 11

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: 2,2′-Bipyridine ,  Osmium, di-μ-iododiiodobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di- Solvents: Water ;  22 h, 140 °C
Reference
Carbon monoxide-driven osmium catalyzed reductive amination harvesting WGSR power
Biriukov, Klim O.; Vinogradov, Mikhail M.; Afanasyev, Oleg I.; Vasilyev, Dmitry V.; Tsygankov, Alexey A.; et al, Catalysis Science & Technology, 2021, 11(14), 4922-4930

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  overnight, rt
Reference
A colorful azulene-based protecting group for carboxylic acids
Bevan, Thomas W.; Francis-Taylor, James; Wong, Helena; Northcote, Peter T.; Harvey, Joanne E., Tetrahedron, 2018, 74(24), 2942-2955

Production Method 13

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: 2222720-69-4 ;  2.5 h, 82 °C
Reference
Facile synthesis of a 2-(2'-pyridyl)-4-(methylcarboxy)quinoline ruthenium (II) based catalyst precursor for transfer hydrogenation of aromatic ketones
Kolovou, Evgenia; Peppas, Anastasios; Zacharopoulos, Nikolaos; Koukoulakis, Konstantinos; Bakeas, Evangelos; et al, Inorganic Chemistry Communications, 2018, 92, 64-68

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Scandium as a pre-catalyst for the deoxygenative allylation of benzylic alcohols
Solic, Ivan; Seankongsuk, Pattarakiat; Loh, Joanna Kejun; Vilaivan, Tirayut; Bates, Roderick W., Organic & Biomolecular Chemistry, 2018, 16(1), 119-123

Production Method 15

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: Tris(4-fluorophenyl)phosphine ,  1801329-25-8 ;  15 min, rt → 80 °C
1.2 120 min, 80 °C
1.3 Solvents: Tetrahydrofuran
Reference
N-Heterocyclic olefins as ancillary ligands in catalysis: a study of their behaviour in transfer hydrogenation reactions
Iturmendi, Amaia; Garcia, Nestor; Jaseer, E. A.; Munarriz, Julen; Sanz Miguel, Pablo J.; et al, Dalton Transactions, 2016, 45(32), 12835-12845

Production Method 16

Reaction Conditions
1.1 Reagents: Thiourea dioxide
Reference
Thiourea dioxide
Balasubramanian, Marudai; Keay, James G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1868172-62-6 Solvents: Isopropanol ,  Water ;  10 min, rt → 110 °C
1.2 3 h, 110 °C
1.3 Reagents: Cyclohexane
Reference
Transfer hydrogenation with abnormal dicarbene rhodium(III) complexes containing ancillary and modular poly-pyridine ligands
Farrell, Kevin; Melle, Philipp; Gossage, Robert A.; Muller-Bunz, Helge; Albrecht, Martin, Dalton Transactions, 2016, 45(11), 4570-4579

Production Method 18

Reaction Conditions
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol ,  Chloroform ;  40 min, 0 °C
Reference
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Production Method 19

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: Rhodium(1+), [1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]diiodo[methylen… Solvents: Water ;  10 min, reflux
1.2 2 h, reflux
Reference
Synthesis, Isomerization, and Catalytic Transfer Hydrogenation Activity of Rhodium(III) Complexes Containing Both Chelating Dicarbenes and Diphosphine Ligands
Farrell, Kevin; Muller-Bunz, Helge; Albrecht, Martin, Organometallics, 2015, 34(24), 5723-5733

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  1 h, rt
Reference
Synthesis of adrafinil
Xu, Jie; Peng, Xuedong; Zhang, Mei; Tang, Rupei, Zhongguo Yiyao Gongye Zazhi, 2014, 45(10), 910-912

Benzhydrol Raw materials

Benzhydrol Preparation Products

Benzhydrol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:91-01-0)Benzhydrol
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Purity:99.9%/98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:91-01-0)二苯基甲醇
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
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Benzhydrol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Benzhydrol

Benzhydrol: A Comprehensive Overview

Benzhydrol, also known by its CAS number 91-01-0, is a compound that has garnered significant attention in various scientific and industrial fields. This organic compound, with the chemical formula C13H18O, is a derivative of benzene and exhibits unique properties that make it valuable in numerous applications. In this article, we will delve into the characteristics, synthesis, applications, and recent advancements related to Benzhydrol.

The Benzhydrol molecule consists of a benzene ring attached to a hydroxyl group and an ethyl group. Its structure contributes to its stability and reactivity, making it a versatile compound in organic chemistry. The compound is typically synthesized through the reaction of benzaldehyde with ethanol in the presence of an acid catalyst, a process known as the benzoin condensation. This method ensures high yields and purity, which are critical for its use in various industries.

One of the most notable applications of Benzhydrol is in the pharmaceutical industry. Recent studies have highlighted its potential as an intermediate in drug synthesis. For instance, researchers have explored its role in the development of anti-inflammatory agents and antioxidants. These findings underscore the importance of Benzhydrol in advancing therapeutic solutions and improving human health.

In addition to pharmaceuticals, Benzhydrol finds application in the field of materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area and selective adsorption capabilities, making them ideal for gas storage and catalysis.

The environmental impact of Benzhydrol has also been a topic of recent research. Studies have shown that it can serve as a precursor for biodegradable polymers, offering a sustainable alternative to traditional plastics. This development aligns with global efforts to reduce plastic pollution and promote eco-friendly materials.

Furthermore, advancements in analytical techniques have enhanced our understanding of Benzhydrol's behavior under various conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided insights into its molecular interactions and degradation pathways. These insights are crucial for optimizing its synthesis and application processes.

In conclusion, Benzhydrol (CAS No: 91-01-0) is a multifaceted compound with diverse applications across industries. From pharmaceuticals to materials science and environmental sustainability, its versatility continues to drive innovation. As research progresses, we can expect even more groundbreaking uses for this remarkable compound.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-01-0)Benzhydrol
sfd19033;1661526
Purity:99.9%/98%
Quantity:200kg/Company Customization
Price ($):Inquiry/Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-01-0)二苯基甲醇
LE1661526;LE17447;LE4063
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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